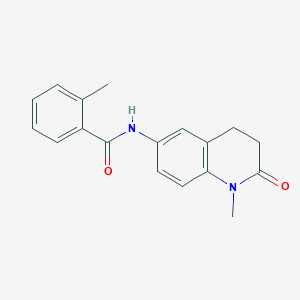

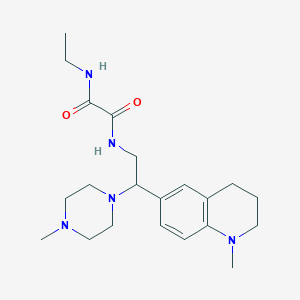

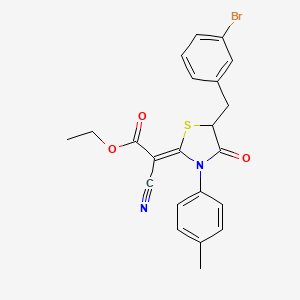

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The title compound can be synthesized through an eight-step sequence starting from sorbic acid. The key step involves a stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. L-Proline acts as a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition .

Applications De Recherche Scientifique

Cancer Therapeutics: FGFR Inhibition

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy, and compounds like this one are being evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis .

Advanced Material Synthesis: Intramolecular Cycloaddition

The compound has applications in the synthesis of advanced materials through intramolecular cycloaddition reactions. This process is used to create complex molecules with high stereocontrol, which is crucial for developing materials with specific properties . The methodology involves using the compound as a precursor in reactions that lead to the formation of cyclic α-amino acids, which are valuable in various chemical synthesis applications .

Next-Generation Lithium Batteries: Polymer Electrolytes

In the field of energy storage, derivatives of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide are used to synthesize self-healing polymer electrolytes for next-generation lithium batteries . These polymers can autonomously repair themselves after damage, which is critical for improving the performance and reliability of batteries. The compound’s derivatives contribute to the stabilization of the solid electrolyte interface (SEI), thus prolonging the cycling lifetime of a battery .

Pharmaceutical Research: Biochemical Proteomics

This compound is also significant in pharmaceutical research, particularly in proteomics, where it is used as a biochemical for studying protein interactions and functions. Its derivatives are crucial in the development of new drugs and therapeutic agents .

Self-Healing Materials: Photonic Elastomers

Research into self-healing materials has also benefited from the use of this compound. It is involved in the creation of photonic elastomers that can recover from damage, which is essential for developing durable materials for various applications, including sensors and displays .

Biological Potential: Indole Derivatives

Lastly, the compound’s derivatives have shown biological potential as indole derivatives. They exhibit anti-inflammatory and analgesic activities, which are promising for the development of new medications with reduced side effects compared to existing drugs .

Propriétés

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXICFEFEHLFMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)